molecular formula C20H37ClO B561349 11-Eicosenoyl chloride CAS No. 103213-61-2

11-Eicosenoyl chloride

Cat. No.: B561349
CAS No.: 103213-61-2
M. Wt: 329.0 g/mol
InChI Key: VYDCIEGMVDOFEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Eicosenoyl chloride can be synthesized through the reaction of 11-eicosenoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C20H38O2+SOCl2C20H37ClO+SO2+HCl\text{C20H38O2} + \text{SOCl2} \rightarrow \text{C20H37ClO} + \text{SO2} + \text{HCl} C20H38O2+SOCl2→C20H37ClO+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 11-Eicosenoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 11-eicosenoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous media at room temperature.

    Reduction: Requires anhydrous conditions and a suitable solvent like ether or tetrahydrofuran (THF).

Major Products Formed:

    Esters and Amides: Formed through nucleophilic substitution.

    11-Eicosenoic Acid: Formed through hydrolysis.

    11-Eicosenol: Formed through reduction.

Scientific Research Applications

11-Eicosenoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Eicosenoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

    Palmitoyl Chloride: Another fatty acid chloride with a shorter hydrocarbon chain.

    Stearoyl Chloride: Similar structure but with a saturated hydrocarbon chain.

    Oleoyl Chloride: Contains a double bond but at a different position in the hydrocarbon chain.

Uniqueness: 11-Eicosenoyl chloride is unique due to its specific chain length and the position of the double bond, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized compounds and materials .

Properties

CAS No.

103213-61-2

Molecular Formula

C20H37ClO

Molecular Weight

329.0 g/mol

IUPAC Name

icos-11-enoyl chloride

InChI

InChI=1S/C20H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3

InChI Key

VYDCIEGMVDOFEW-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)Cl

Origin of Product

United States

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